molecular formula C9H12O2 B14591085 4-Acetyl-4-methylcyclohex-2-en-1-one CAS No. 61599-05-1

4-Acetyl-4-methylcyclohex-2-en-1-one

Cat. No.: B14591085
CAS No.: 61599-05-1
M. Wt: 152.19 g/mol
InChI Key: QTWGXQBBLIIKPH-UHFFFAOYSA-N
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Description

4-Acetyl-4-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O. It is a ketone, characterized by the presence of an acetyl group attached to a cyclohexene ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4-methylcyclohex-2-en-1-one typically involves the reaction of 4-methylcyclohex-2-en-1-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

4-Acetyl-4-methylcyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexene ring provides a stable framework for various chemical transformations. The pathways involved may include enzyme-catalyzed reactions and receptor binding, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-1-methylcyclohexene
  • 4-Methyl-3-cyclohexen-1-yl methyl ketone
  • 1-Methyl-4-acetylcyclohex-1-ene

Uniqueness

4-Acetyl-4-methylcyclohex-2-en-1-one is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

61599-05-1

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-acetyl-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-7(10)9(2)5-3-8(11)4-6-9/h3,5H,4,6H2,1-2H3

InChI Key

QTWGXQBBLIIKPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC(=O)C=C1)C

Origin of Product

United States

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